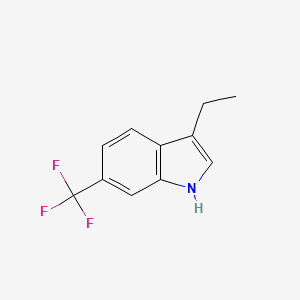
3-ethyl-6-(trifluoromethyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-6-(trifluoromethyl)-1H-indole is a heterocyclic compound featuring an indole core substituted with an ethyl group at the 3-position and a trifluoromethyl group at the 6-position. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.
準備方法
The synthesis of 3-ethyl-6-(trifluoromethyl)-1H-indole can be achieved through various synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditionsThe reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .
Industrial production methods often involve optimizing these synthetic routes to achieve scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to enhance reaction efficiency and product consistency.
化学反応の分析
3-Ethyl-6-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common, where the indole ring can be functionalized at different positions using reagents like halogens (e.g., bromine, chlorine) or alkylating agents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or styrene derivatives
科学的研究の応用
3-Ethyl-6-(trifluoromethyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new reaction mechanisms and synthetic pathways.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. .
Medicine: The compound’s pharmacological properties make it a candidate for therapeutic applications, particularly in targeting specific enzymes or receptors involved in disease pathways.
作用機序
The mechanism of action of 3-ethyl-6-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. This interaction can modulate various biological pathways, leading to the desired therapeutic effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation or inflammation .
類似化合物との比較
3-Ethyl-6-(trifluoromethyl)-1H-indole can be compared with other indole derivatives, such as:
3-Methylindole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
6-Trifluoromethylindole: Similar structure but without the ethyl group, affecting its reactivity and applications.
3-Ethylindole: Lacks the trifluoromethyl group, leading to variations in its pharmacological profile
The presence of both the ethyl and trifluoromethyl groups in this compound makes it unique, providing a balance of lipophilicity, stability, and reactivity that is advantageous for various applications.
特性
分子式 |
C11H10F3N |
|---|---|
分子量 |
213.20 g/mol |
IUPAC名 |
3-ethyl-6-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C11H10F3N/c1-2-7-6-15-10-5-8(11(12,13)14)3-4-9(7)10/h3-6,15H,2H2,1H3 |
InChIキー |
UZBBRBCFUBGMLY-UHFFFAOYSA-N |
正規SMILES |
CCC1=CNC2=C1C=CC(=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


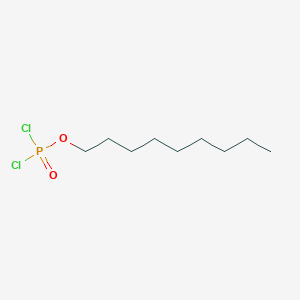


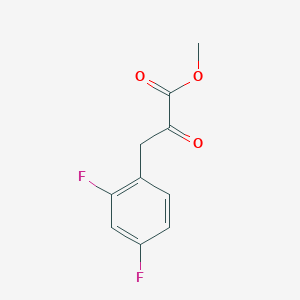
![5,6,8,9-Tetrahydrooxepino[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13695841.png)
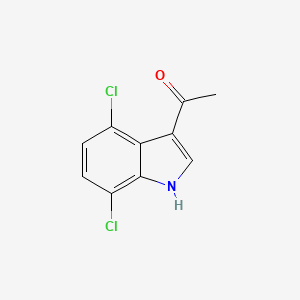
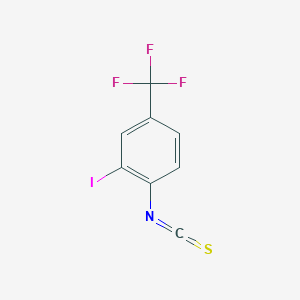
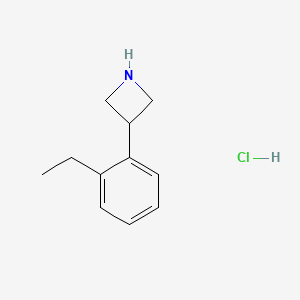
![6-(Bromomethyl)-7-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13695858.png)
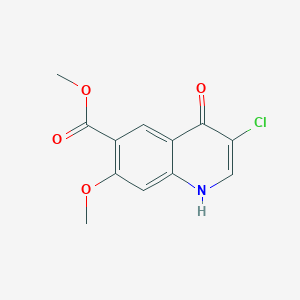
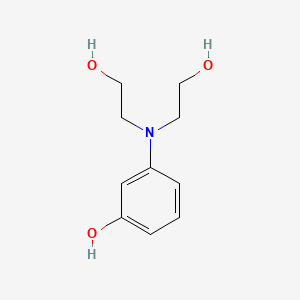
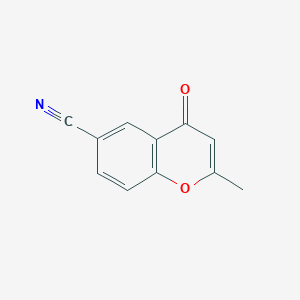
![4-[4-(1-Boc-4-piperidyl)-1-piperazinyl]benzoic Acid](/img/structure/B13695872.png)
![4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid](/img/structure/B13695875.png)
